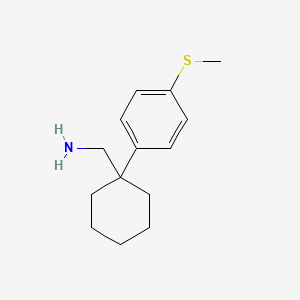
(1-(4-(Methylthio)phenyl)cyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-(Methylthio)phenyl)cyclohexyl)methanamine: is an organic compound characterized by the presence of a cyclohexyl group attached to a methanamine moiety, with a 4-(methylthio)phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-(Methylthio)phenyl)cyclohexyl)methanamine typically involves the reaction of cyclohexylmethanamine with 4-(methylthio)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, which facilitates the formation of the desired amine product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclohexyl ring or the phenyl ring, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine moiety, where various nucleophiles can replace the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the cyclohexyl or phenyl rings.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules.
Biology: In biological research, (1-(4-(Methylthio)phenyl)cyclohexyl)methanamine is studied for its potential as a bioactive molecule. It may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the treatment of neurological disorders and as an analgesic. Its ability to interact with specific molecular targets in the nervous system is of significant interest.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (1-(4-(Methylthio)phenyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
(4-(Methylthio)phenyl)methanamine: A structurally related compound with similar reactivity and applications.
Cyclohexyl(4-(methylthio)phenyl)methanone: Another related compound with a ketone functional group instead of an amine.
Uniqueness: (1-(4-(Methylthio)phenyl)cyclohexyl)methanamine is unique due to the presence of both a cyclohexyl group and a methanamine moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H21NS |
|---|---|
Peso molecular |
235.39 g/mol |
Nombre IUPAC |
[1-(4-methylsulfanylphenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C14H21NS/c1-16-13-7-5-12(6-8-13)14(11-15)9-3-2-4-10-14/h5-8H,2-4,9-11,15H2,1H3 |
Clave InChI |
OIXZMZKCFGXKBI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2(CCCCC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



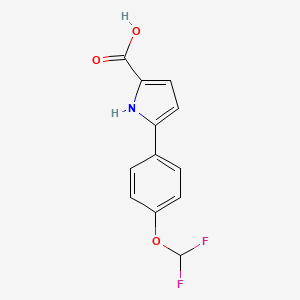

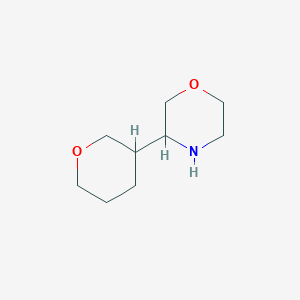

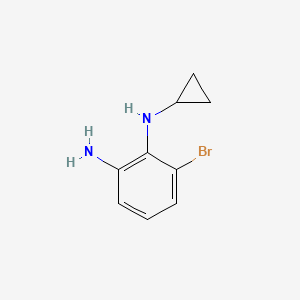
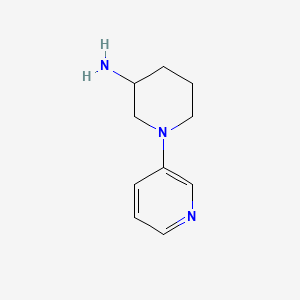

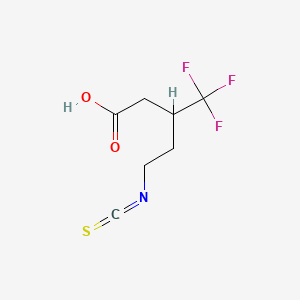

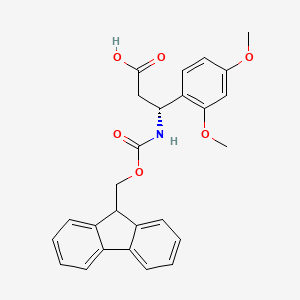
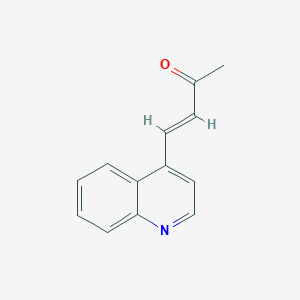
![2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622874.png)
![2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid](/img/structure/B13622880.png)
